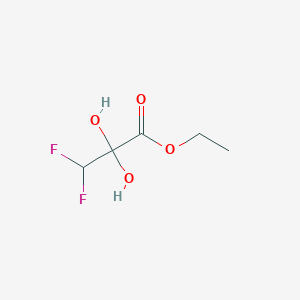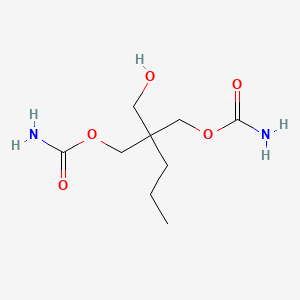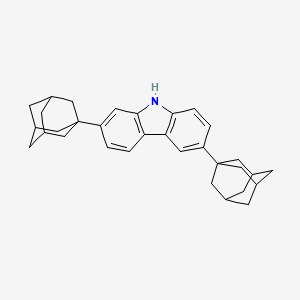
2,6-Di(adamantan-1-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(adamantan-1-yl)-9H-carbazole: is a complex organic compound characterized by the presence of two adamantane groups attached to a carbazole core. Carbazole is a tricyclic aromatic compound known for its stability and electronic properties, while adamantane is a diamondoid hydrocarbon known for its rigidity and bulkiness. The combination of these two moieties results in a compound with unique physical and chemical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(adamantan-1-yl)-9H-carbazole typically involves the introduction of adamantane groups into the carbazole structure. One common method is the Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with carbazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,6-Di(adamantan-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated carbazole derivatives.
科学的研究の応用
Chemistry: 2,6-Di(adamantan-1-yl)-9H-carbazole is used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may serve as a scaffold for the development of new drugs with antiviral, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their thermal stability and mechanical properties. It may also find applications in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of 2,6-Di(adamantan-1-yl)-9H-carbazole depends on its specific application. In electronic devices, its role is primarily related to its ability to transport charge and emit light. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The adamantane groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
2,7-Di(adamantan-1-yl)-9H-carbazole: Similar structure but with adamantane groups at different positions.
2,6-Di(t-butyl)-9H-carbazole: Similar steric bulk but with t-butyl groups instead of adamantane.
9-Phenylcarbazole: Similar aromatic core but with a phenyl group instead of adamantane.
Uniqueness: 2,6-Di(adamantan-1-yl)-9H-carbazole is unique due to the presence of adamantane groups, which impart rigidity and bulkiness to the molecule. This results in distinct electronic properties and steric effects, making it suitable for specific applications where other similar compounds may not perform as well.
特性
分子式 |
C32H37N |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
2,6-bis(1-adamantyl)-9H-carbazole |
InChI |
InChI=1S/C32H37N/c1-3-27-28-11-25(31-13-19-5-20(14-31)7-21(6-19)15-31)2-4-29(28)33-30(27)12-26(1)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24,33H,5-10,13-18H2 |
InChIキー |
LFCWZBDQXYZGJB-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC6=C5C=CC(=C6)C78CC9CC(C7)CC(C9)C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


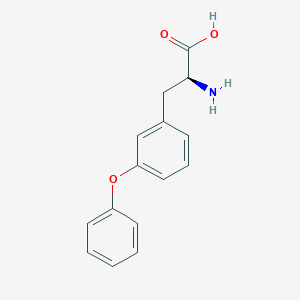

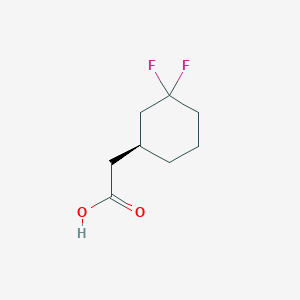
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
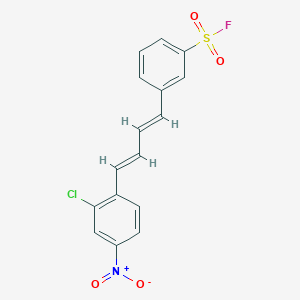

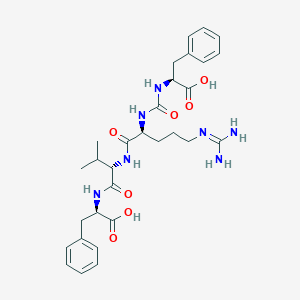
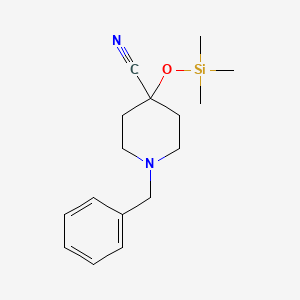
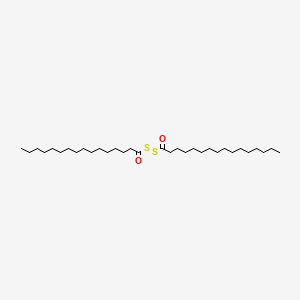
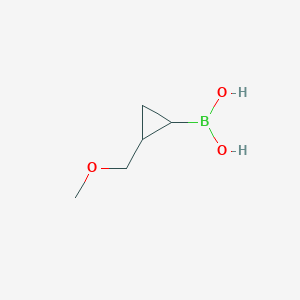
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
